molecular formula C10H11ClO2S B7815757 Ethyl 2-[(2-chlorophenyl)sulfanyl]acetate CAS No. 137583-58-5

Ethyl 2-[(2-chlorophenyl)sulfanyl]acetate

Cat. No.: B7815757
CAS No.: 137583-58-5
M. Wt: 230.71 g/mol
InChI Key: RVLGNQKQFWQUOA-UHFFFAOYSA-N
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Description

Ethyl 2-[(2-chlorophenyl)sulfanyl]acetate is an organic compound characterized by its molecular structure, which includes an ethyl group, a sulfanyl group, and a chlorophenyl group

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 2-chlorophenol and ethyl chloroacetate.

  • Reaction Conditions: The reaction involves a nucleophilic substitution where the chlorophenol reacts with ethyl chloroacetate in the presence of a base such as triethylamine.

  • Purification: The product is purified through recrystallization or column chromatography.

Industrial Production Methods:

  • Batch vs. Continuous Processes: Industrial production may use either batch or continuous processes depending on the scale and desired purity.

  • Catalysts and Solvents: Various catalysts and solvents can be employed to optimize yield and reduce by-products.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation to form the corresponding sulfoxide or sulfone.

  • Reduction: Reduction reactions can convert the compound to its corresponding thiol derivative.

  • Substitution: Nucleophilic substitution reactions can occur at the sulfanyl group.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid) are used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

  • Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed:

  • Oxidation Products: Sulfoxides and sulfones.

  • Reduction Products: Thiol derivatives.

  • Substitution Products: Amine or thiol derivatives.

Scientific Research Applications

Chemistry: Ethyl 2-[(2-chlorophenyl)sulfanyl]acetate is used as an intermediate in the synthesis of more complex organic molecules. Biology: Medicine: The compound may be explored for its pharmacological properties, including potential antimicrobial or anticancer activities. Industry: It can be used in the production of dyes, fragrances, and other specialty chemicals.

Mechanism of Action

The mechanism by which Ethyl 2-[(2-chlorophenyl)sulfanyl]acetate exerts its effects depends on its specific application. For example, in antimicrobial activity, it may interact with microbial cell membranes, disrupting their integrity. The molecular targets and pathways involved would vary based on the biological system and the specific reaction conditions.

Comparison with Similar Compounds

  • Ethyl 2-[(4-chlorophenyl)sulfanyl]acetate: Similar structure but with a different position of the chlorine atom on the phenyl ring.

  • Ethyl 2-[(2-bromophenyl)sulfanyl]acetate: Similar structure but with a bromine atom instead of chlorine.

Uniqueness: Ethyl 2-[(2-chlorophenyl)sulfanyl]acetate is unique due to its specific position of the chlorine atom, which can influence its reactivity and biological activity compared to similar compounds.

This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

ethyl 2-(2-chlorophenyl)sulfanylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO2S/c1-2-13-10(12)7-14-9-6-4-3-5-8(9)11/h3-6H,2,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVLGNQKQFWQUOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=CC=CC=C1Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40513149
Record name Ethyl [(2-chlorophenyl)sulfanyl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40513149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137583-58-5
Record name Ethyl [(2-chlorophenyl)sulfanyl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40513149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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